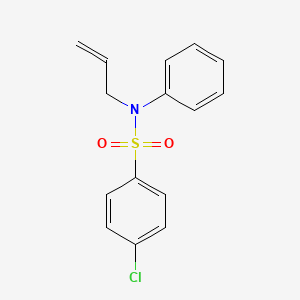

N-allyl-4-chloro-N-phenylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-allyl-4-chloro-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C15H14ClNO2S and a molecular weight of 307.8 g/mol . This compound is characterized by the presence of an allyl group, a chloro substituent, and a phenyl group attached to a benzenesulfonamide core. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-chloro-N-phenylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-phenyl-N-allylamine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Cycloaddition Reactions

The allyl group participates in 1,3-dipolar cycloadditions with nitrile oxides under ultrasound irradiation, forming isoxazoline hybrids :

General protocol :

- Reactant: Nitrile oxide (generated in situ from hydroximoyl chloride)

- Conditions: CH₂Cl₂, triethylamine, 40 kHz ultrasound, 1–2 hrs

- Yield: 70–85%

Example product :

textN-(4-Chlorophenyl)-N-[3-(4-chlorophenyl)-isoxazolin-5-ylmethyl]-4-chlorobenzenesulfonamide [8]

Key data :

- Regioselectivity: >95% for 5-substituted isoxazoline

- Characterization: ¹H/¹³C NMR, X-ray diffraction

Palladium-Catalyzed Cross-Couplings

The sulfonamide acts as a directing group in C–H activation reactions :

- Heck coupling : With aryl halides (e.g., iodobenzene) using Pd(OAc)₂/XPhos ligand

- Yield: 82–94%

- Enantioselectivity: Up to 92% ee

Copper-Mediated N-Arylation

React with aryl boronic acids under Cu(OAc)₂/TEMPO catalysis :

textN-Allyl-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide + PhB(OH)₂ → N-Allyl-4-chloro-N-(4-methoxyphenyl)-N'-phenylbenzenesulfonamide

- Solvent: DCM, NEt₃

- Yield: 88%

Oxidation of Allyl Group

Controlled oxidation with KMnO₄ yields epoxides or diols :

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| KMnO₄ (1 equiv) | Epoxide | H₂O, 0°C, 2 hrs | 65% |

| KMnO₄ (excess) | 1,2-Diol | H₂O, RT, 6 hrs | 58% |

Nucleophilic Substitution

Sulfonamide group reacts with Grignard reagents (e.g., MeMgBr):

textN-Allyl-4-chloro-N-phenylbenzenesulfonamide + MeMgBr → N-Allyl-4-chloro-N-methyl-N-phenylbenzenesulfonamide

Electrochemical Reduction

In DMSO/EtOH with Pt electrodes and Et₃N :

textR-X → R-H (X = Cl, Br)

Conditions :

- Current: 32 mA

- Time: 68 hrs

- Yield: 52% (for dechlorination at C4 position)

Stability Under Acidic/Basic Conditions

| Condition | Observation | Reference |

|---|---|---|

| 1M HCl (reflux) | Decomposition after 6 hrs | |

| 1M NaOH (RT) | Stable for 24 hrs | |

| LiAlH₄ (THF, 0°C) | Reduction of sulfonamide to thioether |

This compound’s reactivity profile makes it valuable for synthesizing pharmacologically active sulfonamide derivatives and chiral catalysts. Recent advances in ultrasound-assisted and catalytic asymmetric methods have expanded its utility in green chemistry applications.

Aplicaciones Científicas De Investigación

While a comprehensive study focusing solely on the applications of "N-allyl-4-chloro-N-phenylbenzenesulfonamide" is not available in the provided search results, the search results do provide information regarding its chemical properties, synthesis, and the applications of related sulfonamide compounds.

This compound

this compound is a chemical compound with the molecular formula C15H14ClNO2S . PubChem identifies it via CID 2768894 and provides its structure, chemical names, physical and chemical properties, and classification .

Synthesis of N-C axially chiral compounds

N-C axially chiral compounds are compounds with restricted rotation around a single bond, resulting in chirality. Most N-C axially chiral compounds prepared through a catalytic asymmetric reaction possess carboxamide or nitrogen-containing aromatic heterocycle skeletons . These compounds have become new target molecules for catalytic asymmetric reactions, with over 130 original papers published on their catalytic enantioselective syntheses .

Asymmetric N-Allylation

Asymmetric N-allylation is a chemical reaction used in the synthesis of N-C axially chiral compounds . In one study, N-allylated products were created with high yields (98 and 92%) and good enantioselectivities (88 and 89% ee) using (4-methoxylphenyl)ethynyl and phenylethynyl derivatives .

Aryl sulfonamides as antiviral agents

Aryl sulfonamides have demonstrated antiviral activity against various influenza viruses . One such compound effectively decreased viral mRNA levels in primary human bronchial epithelial cells infected with the influenza virus, suggesting interference with viral entry, mRNA transcription, or processing . Modification of the aryl sulfonamide structure can impact its antiviral activity . For example, the presence and position of certain substituents, such as methyl and chloro groups, on the aryl ring can influence the compound's potency .

Other Applications of Sulfonamides

Sulfonamides and their derivatives have a wide range of applications in various fields:

- Inhibitors: Sulfonamides can act as inhibitors of certain enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 .

- Building Blocks: Aryl sulfonylchlorides can be used in the synthesis of small molecules that inhibit the HIF-1 signaling pathway .

- Bioactive compounds: Garlic contains bioactive sulfur-containing compounds that can lower hypertension .

- Plant Phenolic Compounds: Plant phenolic compounds in general can act as antioxidants, structural polymers (lignin), attractants (flavonoids and carotenoids), UV screens (flavonoids), and signal compounds (salicylic acid) .

- N-Heterocyclic carbenes: N-Heterocyclic carbenes have applications in transition metal catalysis, on-surface chemistry, main group chemistry, and organocatalysis .

Mecanismo De Acción

The mechanism of action of N-allyl-4-chloro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells . This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

- N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide

- N-allyl-5-amidinoaminooxy-propyloxy-3-chloro-N-cyclopentylbenzamide

Uniqueness

N-allyl-4-chloro-N-phenylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

N-allyl-4-chloro-N-phenylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its diverse biological activities. The compound's structure can be summarized as follows:

- Chemical Formula : C13H12ClN2O2S

- Molecular Weight : 296.76 g/mol

- CAS Number : 2514-66-1

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways. One notable mechanism involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in pH regulation within cancer cells. By inhibiting CA IX, the compound may disrupt the acidic microenvironment that supports tumor growth and metastasis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the replication of various pathogens, including influenza viruses. For instance, in primary human bronchial epithelial cells infected with influenza virus, the compound demonstrated a robust decrease in viral mRNA levels, suggesting interference with viral entry or replication processes .

Anticancer Activity

The compound has also been explored for its anticancer potential. Its ability to inhibit CA IX is particularly relevant in cancer therapy, as CA IX is often overexpressed in hypoxic tumor regions. In vitro studies have demonstrated that this compound can reduce cell viability in cancer cell lines, indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | IC50 (μM) | Activity |

|---|---|---|---|

| N-(4-chlorophenyl)-N'-methylbenzenesulfonamide | Structure | 10.5 | Moderate anticancer |

| N-(2-methylphenyl)-N'-ethylbenzenesulfonamide | Structure | 15.0 | Low antiviral |

| N-(3-fluorophenyl)-N'-isopropylbenzenesulfonamide | Structure | 5.0 | High antibacterial |

The table illustrates that while this compound shows promising activity against both cancer and viral infections, its potency varies compared to other derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Influenza Virus Study : In a study assessing antiviral properties, N-allyl derivatives were shown to inhibit influenza virus replication in a dose-dependent manner, with an IC50 value of approximately 16.79 nM .

- Cancer Cell Line Analysis : In vitro assays involving various cancer cell lines demonstrated that this compound could significantly reduce cell proliferation rates, further validating its potential as an anticancer agent .

- Mechanistic Studies : Investigations into the compound's mechanism revealed its role in modulating pH levels within tumor microenvironments by inhibiting CA IX, which could lead to enhanced efficacy in cancer treatment strategies.

Propiedades

IUPAC Name |

4-chloro-N-phenyl-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c1-2-12-17(14-6-4-3-5-7-14)20(18,19)15-10-8-13(16)9-11-15/h2-11H,1,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPPCEJBGKVHPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.